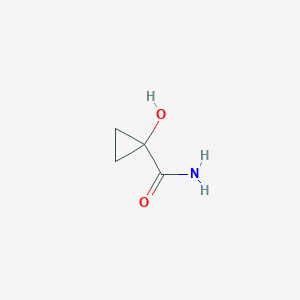

1-Hydroxycyclopropane-1-carboxamide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Hydroxycyclopropane-1-carboxamide can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) and microcrystal electron diffraction (MicroED) . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical bonds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Hydroxycyclopropane-1-carboxamide and its derivatives have been subjects of interest in various chemical synthesis processes due to their unique structures and potential applications. Research has developed efficient methods for synthesizing cyclopropane derivatives, which are valuable in medicinal chemistry and material science.

- An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides demonstrates the application of cyclopropane derivatives in creating compounds with a reactive strained double bond, highlighting their potential in organic and biomolecular chemistry (Edwards & Rubin, 2016).

- The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from commercially available precursors shows the versatility of cyclopropane derivatives in pharmaceutical chemistry, providing a high-yield synthesis method for complex molecules (Zhou et al., 2021).

Biological and Agronomic Applications

This compound derivatives exhibit significant biological activities, including acting as growth regulators and exhibiting antiproliferative properties against various cancer cell lines.

- The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related compound, as an ethylene-independent growth regulator in plants indicates the potential of cyclopropane derivatives in agricultural applications. This evidence suggests ACC's involvement in cell wall signaling and pathogen virulence, highlighting its importance in regulating plant development (Polko & Kieber, 2019).

- Another study on the synthesis and biological evaluation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide underscores its antiproliferative activity against certain cancer cell lines, demonstrating the therapeutic potential of cyclopropane derivatives in oncology (Lu et al., 2021).

Mechanistic Insights and Future Directions

Computational and experimental studies on cyclopropane derivatives offer insights into their chemical behaviors and potential applications across various fields.

- A computational study elucidating the base-catalyzed reactions of cyclic 1,2-diones to form 1-hydroxycyclopropane-1-carboxylate provides a theoretical foundation for understanding the chemical properties of cyclopropane derivatives. This research paves the way for developing new synthetic strategies in organic chemistry (Sultana & Fabian, 2013).

- The exploration of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as a precursor to ethylene, a plant hormone, indicates the complex roles these derivatives play in biological systems. Studies focusing on ACC synthesis, transport, and signaling underscore the need for further research to exploit these molecules in enhancing agricultural productivity and stress resistance in plants (Vanderstraeten & Van Der Straeten, 2017).

Mecanismo De Acción

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a direct precursor of the plant hormone ethylene . Ethylene regulates a wide variety of vegetative and developmental processes in plants .

Mode of Action

ACC is the central molecule of ethylene biosynthesis, and its formation rate varies in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in plants or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances .

Biochemical Pathways

Acc, a structurally similar compound, plays a crucial role in the ethylene biosynthesis pathway . Ethylene, a gaseous plant hormone, controls several processes linked to vegetative plant growth but is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .

Result of Action

Acc, a structurally similar compound, leads to ethylene responses when transported throughout the plant . Ethylene responses in dark-grown seedlings, known as the triple response, include shortening of the hypocotyl and the root, radial swelling of the hypocotyl, and exaggeration of the apical hook .

Action Environment

The rate of acc formation, a structurally similar compound, differs in response to developmental, hormonal, and environmental cues .

Propiedades

IUPAC Name |

1-hydroxycyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHMIEZEXWDBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)

![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)